molecular formula C11H12O3 B1210339 Isoshinanolone CAS No. 39626-91-0

Isoshinanolone

Cat. No. B1210339
CAS RN: 39626-91-0
M. Wt: 192.21 g/mol
InChI Key: YUPNHTWYVBHLMG-KSBSHMNSSA-N
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Description

Isoshinanolone is a natural product that can be extracted from Plumbago capensis . It has a molecular formula of C11H12O3, an average mass of 192.211 Da, and a monoisotopic mass of 192.078644 Da .


Synthesis Analysis

The synthesis of Isoshinanolone involves the functional characterization of CYP81B140 and CYP81B141 from Plumbago zeylanica. These enzymes are involved in the polyketide plumbagin biosynthesis. The intermediates for plumbagin biosynthesis are proposed to be 3-methyl-1-8-naphthalenediol and isoshinanolone .


Molecular Structure Analysis

Isoshinanolone has a molecular structure that includes two defined stereocentres . The first X-ray structure analysis of authentic, not derivatized (racemic) trans-isoshinanolone, a wide-spread acetogenic tetralone, is described .


Chemical Reactions Analysis

The chemical reactions involving Isoshinanolone are catalyzed by CYP81B140 and CYP81B141. CYP81B140 is involved in C-1 oxidation, C-4 hydroxylation, and [C2–C3] hydration of 3-methyl-1-8-naphthalenediol to form isoshinanolone. CYP81B141 is catalyzing [C2–C3] dehydration and C-4 oxidation of isoshinanolone to form plumbagin .


Physical And Chemical Properties Analysis

Isoshinanolone has a molecular formula of C11H12O3, an average mass of 192.211 Da, and a monoisotopic mass of 192.078644 Da .

Scientific Research Applications

Fish-Stunning Activity

(+)-IsoShinanolone, extracted from the leaves of Habropetalum dawei, has demonstrated notable fish-stunning properties. This discovery suggests potential uses in fisheries or studies related to ichthyology (Hanson, Crawford, & Thanasingh, 1981).

Stereochemical Analysis

The absolute configuration of (+)-IsoShinanolone, a widespread acetogenic metabolite from higher plants, has been determined. This includes the development of chiroptical on-line stereoanalysis using HPLC coupled to CD spectroscopy, which is significant for studying the stereochemistry of natural products (Bringmann et al., 2001).

Antimicrobial Properties

IsoShinanolone derivatives, such as neo-isoshinanolone and 1-epi-neo-isoshinanolone from Plumbago zeylanica roots, have exhibited antimicrobial activities. These findings support their use in traditional medicine, particularly for skin diseases (Jetty et al., 2010).

Biogenesis and Polyketide Folding

Research on the biosynthetic origins of isoshinanolone and related compounds has revealed insights into their polyketide folding mode. This is crucial for understanding the acetogenic nature of various natural products (Bringmann et al., 1998).

Quality Control in Herbal Drugs

IsoShinanolone has been used as a marker compound in quality control of herbal drugs. Its identification and quantification are essential for ensuring the consistency and efficacy of herbal preparations (Abeysekera, Tennakoon, & Silva, 2005).

Antimalarial Potential

IsoShinanolone, isolated from Nepenthes thorelii roots, has been evaluated for its antimalarial potential. This underscores its significance in the search for new antimalarial agents (Likhitwitayawuid et al., 1998).

Cytotoxic Activities

In studies of natural products with anticancer properties, compounds like trans-isoshinanolone and cis-isoshinanolone showed cytotoxicity against cancer cell lines. Such research is fundamental in the development of new cancer therapies (Aronsson et al., 2016).

properties

IUPAC Name

(3R,4R)-4,8-dihydroxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-4,6,11-12,14H,5H2,1H3/t6-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPNHTWYVBHLMG-KSBSHMNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(C1O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C2=C([C@@H]1O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoshinanolone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
329
Citations
G Bringmann, M Münchbach, K Messer, D Koppler… - Phytochemistry, 1999 - Elsevier
From the rare West African liana, Dioncophyllum thollonii (Dioncophyllaceae), the known acetogenic tetralones, cis- and trans-isoshinanolone, were isolated. Exemplarily on this …
Number of citations: 41 www.sciencedirect.com
G Bringmann, K Messer, W Saeb, EM Peters, K Peters - Phytochemistry, 2001 - Elsevier
The absolute configuration of (+)-isoshinanolone, a wide-spread acetogenic metabolite from higher plants, has been determined by X-ray structure analysis of its new dibromide; …
Number of citations: 50 www.sciencedirect.com
G Bringmann, M Wohlfarth, H Rischer, M Rückert… - Tetrahedron …, 1998 - Elsevier
The biosynthetic orgins of the tetralone isoshinanolone and the related naphthoquinone plumbagin were investigated by feeding [ 13 C 2 ]-acetate to suspended callus cultures of …
Number of citations: 55 www.sciencedirect.com
SW Hanson, M Crawford, DPJ Thanasingh - Phytochemistry, 1981 - Elsevier
… (+)-Isoshinanolone was isolated from an aqueous extract of the leaves of Habropetalum dawei. After isolation of (+)-isoshinanolone, … (+)-Isoshinanolone was found to have fish-stunning …
Number of citations: 23 www.sciencedirect.com
G Bringmann, RM Pfeifer, M Breuning… - … für Naturforschung B, 2004 - degruyter.com
… For the unambiguous identification of all four stereoisomers of isoshinanolone, viz the … Due to the poor tendency of enantiomerically pure trans-isoshinanolone (1) to crystallize [2, …
Number of citations: 1 www.degruyter.com
J Bhattacharyya, VR De Carvalho - Phytochemistry, 1986 - Elsevier
… we wish to report that the substance A is a mixture of isoshinanolone … Also the 11 smaller signals of the “CNMR spectrum of substance A could be unambiguously assigned …
Number of citations: 34 www.sciencedirect.com
AP Vasav, RC Godbole, AM Darshetkar, AA Pable… - Planta, 2022 - Springer
… -8-naphthalenediol and isoshinanolone as intermediates for … isoshinanolone content. Based on metabolite analysis, we proposed that 3-methyl-1-8-naphthalenediol and isoshinanolone …
Number of citations: 2 link.springer.com
S Manyaem, M Namsa-ard… - The Journal of …, 2022 - he02.tci-thaijo.org
… extract, while cis-isoshinanolone (5) and trans-isoshinanolone (6) were isolated from the … –7-biplumbagin (4), cis-isoshinanolone (5) and trans-isoshinanolone (6), were isolated from …
Number of citations: 2 he02.tci-thaijo.org
S MANYAEM, S Samosorn - 2022 - ir-ithesis.swu.ac.th
… (4), cis-isoshinanolone (5) and trans-isoshinanolone (6), were … Cis-isoshinanolone showed antifungal activity against A. … disc), and trans-isoshinanolone showed activity against A. flavus …
Number of citations: 0 ir-ithesis.swu.ac.th
A Jetty, C Subhakar, D Rajagopal, M Jetty… - Pharmaceutical …, 2010 - Taylor & Francis
… From the present investigation it can be concluded that 1-epineo-isoshinanolone (3) was found to be more active than its diastereoisomer neoisoshinanolone (2) against all the tested …
Number of citations: 26 www.tandfonline.com

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